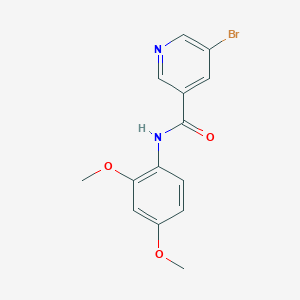

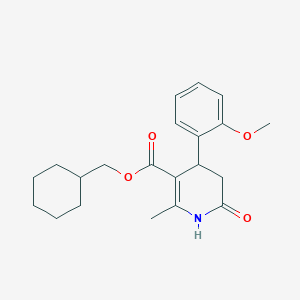

5-bromo-N-(2,4-dimethoxyphenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5-bromo-N-(2,4-dimethoxyphenyl)nicotinamide" is a compound that belongs to a class of chemicals known for their varied applications in organic synthesis, medicinal chemistry, and materials science. Its structure suggests potential activity in various biochemical and pharmacological domains, although the specific use cases are beyond the scope of this analysis.

Synthesis Analysis

The synthesis of related nicotinamide derivatives often involves multi-step chemical processes starting from basic nicotinic acid or nicotinamide precursors. For instance, Chen Qi-fan et al. (2010) described a method for preparing 5-bromo-nicotinamide, involving chlorination of 5-bromo-nicotinic acid followed by reaction with ammonium aqueous and oxidation to yield the desired product (Chen Qi-fan, 2010). This method showcases the complexity and efficiency of synthesizing brominated nicotinamide derivatives.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those with bromo and dimethoxyphenyl groups, is characterized by specific functional groups attached to the pyridine ring, which significantly influence the chemical reactivity and physical properties of these compounds. Techniques such as FT-IR and 1H NMR are commonly used to characterize these structures, providing insights into their molecular conformations and electronic environments.

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including oxidative deamination, reduction, and hydrolysis, depending on their specific substituents and reaction conditions. For example, metabolic pathways studies of related compounds demonstrate oxidative deamination and demethylation processes that produce a range of metabolites, indicating the chemical versatility of these molecules (H. Carmo et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds with a pyridine nucleus have been found to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s bromine and dimethoxyphenyl groups may play a role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Result of Action

Similar compounds have been found to exhibit various biological activities, including antimicrobial, antiviral, and anti-inflammatory effects

Action Environment

The action of 5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect the compound’s stability, efficacy, and interaction with its targets.

Propriétés

IUPAC Name |

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-12(13(6-11)20-2)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYZQLMTSLLTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)

![8-glycyl-3-[2-(4-isopropyl-1-piperazinyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5611300.png)

![1-[3-(2-chlorophenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B5611304.png)

![4-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611322.png)

![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-ethoxyaniline](/img/structure/B5611383.png)

![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)